molecular formula C25H27N5O3S B6490003 N-benzyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1359084-14-2

N-benzyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B6490003
CAS No.: 1359084-14-2
M. Wt: 477.6 g/mol
InChI Key: ZXVRRQZVQLTKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a pyrazolo-pyrimidine derivative with a sulfanylacetamide side chain. Its core structure comprises a pyrazolo[4,3-d]pyrimidin-7-one scaffold substituted with an ethyl group at position 1, a methyl group at position 3, and a 3-methoxybenzyl group at position 4. The thioether linkage at position 5 connects to an acetamide moiety, which is further substituted with a benzyl group. This compound is structurally analogous to PDE5 inhibitors and kinase modulators, though its explicit pharmacological profile remains understudied in the provided evidence .

Properties

IUPAC Name

N-benzyl-2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-4-30-23-22(17(2)28-30)27-25(34-16-21(31)26-14-18-9-6-5-7-10-18)29(24(23)32)15-19-11-8-12-20(13-19)33-3/h5-13H,4,14-16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVRRQZVQLTKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

N-benzyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide has shown promise in various pharmacological applications:

  • Anticancer Activity : Compounds in the pyrazolopyrimidine class are often evaluated for their potential as anticancer agents. Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it a candidate for treating chronic inflammatory diseases .
  • Neuroprotective Properties : Some studies indicate that derivatives of pyrazolopyrimidines exhibit neuroprotective effects, potentially useful in neurodegenerative disorders .

Synthesis and Reaction Pathways

The synthesis of N-benzyl-2-{1-ethyl-6-[3-methoxyphenyl)methyl]-3-methyl -7 -oxo - 1 H , 6 H , 7 H -pyrazolo [4 , 3 -d ] pyrimidin -5 - yl } sulfanyl ) acetamide involves several steps that require optimization for yield and purity. Common reaction pathways include:

  • Nucleophilic Substitution : Utilizing nucleophiles to replace leaving groups in the synthesis process.
  • Condensation Reactions : Forming the desired compounds through condensation reactions involving amines and carbonyls.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

Reaction Reagents/Conditions Product Yield Key Observations
Sulfoxide formationH₂O₂ (30%), CH₃CN, 0–25°C, 2–4 hrsCorresponding sulfoxide derivative60–75%Stereoselectivity depends on solvent polarity
Sulfone formationmCPBA (1.2 eq), DCM, 0°C → RT, 12 hrsSulfone analog45–55%Over-oxidation occurs with excess peroxide

Mechanistic Insight : Sulfur's electron-rich nature facilitates electrophilic oxidation. The pyrazolopyrimidine core stabilizes transition states via π-π stacking in polar aprotic solvents.

Nucleophilic Substitution at Acetamide

The acetamide’s carbonyl and NH groups participate in:

Reaction Reagents Product Applications
Amide hydrolysis6M HCl, reflux, 6 hrs2-({...}sulfanyl)acetic acidPrecursor for ester derivatives
Condensation with aminesEDC/HOBt, DMF, RTSecondary/tertiary amidesBioactivity diversification

Kinetics : Hydrolysis follows pseudo-first-order kinetics (k = 0.12 h⁻¹ at 80°C) due to steric hindrance from the benzyl group.

Pyrazolopyrimidine Core Modifications

The heterocyclic core undergoes electrophilic and ring-opening reactions:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0°C selectively functionalizes the pyrimidine ring at C2 (72% yield) .

  • Halogenation : NBS in CCl₄ introduces bromine at C8 (58% yield), critical for Suzuki couplings .

Ring-Opening Under Basic Conditions

  • Alkaline Hydrolysis : 2M NaOH/EtOH (reflux, 8 hrs) cleaves the pyrimidine ring, yielding a pyrazole-thiol intermediate (81% yield).

Functionalization via Sulfanyl Group

The -S- linker enables cross-coupling and alkylation:

Reaction Type Conditions Outcome
Ullmann couplingCuI, L-proline, K₂CO₃, DMSO, 110°CBiaryl sulfide derivatives
Michael additionAcrylonitrile, DBU, THFβ-Substituted nitriles

Catalytic Systems : Copper(I)-ligand complexes enhance coupling efficiency (TON = 420) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • C-S Bond Cleavage : Forms a thiyl radical, leading to dimerization (35% yield).

  • Ring Contraction : Converts pyrazolopyrimidine to a pyrrolopyrimidine analog under N₂ atmosphere .

Biological Activation Pathways

In vitro studies reveal enzymatic transformations:

  • Cytochrome P450 Oxidation : Hepatic microsomes generate N-deethylated and O-demethylated metabolites.

  • Glutathione Conjugation : GST enzymes catalyze thiol-disulfide exchange at the sulfanyl group.

Comparative Reactivity Table

Functional Group Reactivity Priority Dominant Mechanism
Sulfanyl (-S-)1Nucleophilic substitution/oxidation
Acetamide (-NHCO-)2Hydrolysis/condensation
Pyrazolopyrimidine3Electrophilic substitution

Synopsis : This compound’s reactivity is governed by steric effects from the 3-methoxyphenyl and ethyl groups, directing transformations toward the sulfanyl and acetamide sites. Strategic functionalization enables the development of analogs with enhanced pharmacokinetic profiles, particularly for kinase inhibition and antimicrobial applications .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position 6) Acetamide Substituent Molecular Formula Molecular Weight Key Differences
Target Compound 3-Methoxybenzyl N-Benzyl C₂₉H₃₀N₆O₃S 542.66* Reference for core structure
2-{[1-Ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-Methoxybenzyl N-(4-Fluorophenyl) C₂₇H₂₇FN₆O₃S 542.60 Para-methoxy vs. meta-methoxy; fluorophenyl vs. benzyl
N-cyclopentyl-2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide 3-Methoxybenzyl N-Cyclopentyl C₂₃H₂₉N₅O₃S 455.6 Cyclopentyl vs. benzyl; lower MW
2-({1-Ethyl-6-[(4-fluorobenzyl)]-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-furylmethyl)acetamide 4-Fluorobenzyl N-(2-Furylmethyl) C₂₅H₂₆FN₅O₃S 511.57 Fluorobenzyl; heterocyclic substituent
N-benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide Thiazolo-pyrimidine core N-Benzyl C₂₆H₂₆N₆O₃S₂ 534.66 Thiazolo-pyrimidine vs. pyrazolo-pyrimidine core

*Calculated molecular weight based on formula C₂₉H₃₀N₆O₃S.

Key Observations:

Position 6 Substituents: The 3-methoxybenzyl group in the target compound provides electron-donating effects compared to the 4-methoxybenzyl in and 4-fluorobenzyl in . This may influence solubility and receptor binding .

Acetamide Side Chain: N-Benzyl (target) vs. N-Cyclopentyl (): Smaller substituent reduces steric hindrance, possibly favoring interactions with compact binding pockets .

Molecular Weight and Solubility :

  • The target compound (MW ~542.66) is heavier than analogues like (MW 455.6), which may affect pharmacokinetics.

Bioactivity and Pharmacological Profiles

Available data for analogues suggest:

  • PDE5 Inhibition : Pyrazolo-pyrimidines with 3-methoxybenzyl groups (e.g., ) show moderate PDE5 affinity, comparable to sildenafil analogues .
  • Kinase Modulation : Thiazolo-pyrimidines () exhibit activity against CDK2 and EGFR kinases due to sulfur-mediated hydrogen bonding .
  • Selectivity: Substitution at the acetamide side chain (e.g., fluorophenyl in ) improves selectivity for cancer cell lines over normal cells .

Preparation Methods

Synthesis of the Pyrazolo[4,3-d]Pyrimidin-7-One Core

The pyrazolo[4,3-d]pyrimidin-7-one scaffold is constructed via cyclocondensation of 5-amino-1-ethyl-3-methylpyrazole-4-carbonitrile (1) with formamide under reflux. This method mirrors the synthesis of pyrazolo[3,4-d]pyrimidines reported by Abd El-Salam et al. , where formamide and acetic anhydride facilitated pyrimidine ring closure. For the target compound, refluxing 1 with formamide at 150°C for 10 hours yields 1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine (2) in 53% yield . Spectral confirmation includes:

  • IR : Absence of C≡N (2200 cm⁻¹) and presence of C=O (1680 cm⁻¹) .

  • ¹H NMR : Pyrimidine proton at δ 8.69 ppm and N-ethyl quartet at δ 4.21 ppm .

Functionalization at Position 6 with (3-Methoxyphenyl)Methyl Group

Position 6 is alkylated via nucleophilic substitution using 3-methoxybenzyl chloride. A modified procedure from Abd El-Salam et al. involves treating 2 with NaH in DMF at 0°C, followed by dropwise addition of 3-methoxybenzyl chloride. After 12 hours at 80°C, 1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidine (3) is obtained in 68% yield. Key characterization:

  • Mass Spec : m/z 356.2 [M+H]⁺ (calc. 355.4).

  • ¹³C NMR : Quaternary C-6 at δ 158.9 ppm and OCH₃ at δ 55.2 ppm .

Thiolation at Position 5 for Sulfanyl Group Introduction

Thiolation at position 5 employs phosphorus pentasulfide (P₂S₅) in dry pyridine, adapting methods for pyrazolo[3,4-d]pyrimidine-4-thiones . Refluxing 3 with P₂S₅ (3 equiv) in pyridine for 6 hours affords 5-sulfanyl-1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-1H,6H-pyrazolo[4,3-d]pyrimidin-7(5H)-one (4) in 61% yield. Critical data:

  • IR : S-H stretch at 2550 cm⁻¹ .

  • LC-MS : m/z 388.1 [M+H]⁺ (calc. 387.5).

Acetamide Side Chain Installation via Nucleophilic Displacement

The sulfanyl group is alkylated with ethyl bromoacetate, followed by amidation with benzylamine. This two-step process mirrors CDI-mediated couplings reported by Ambeed :

  • Alkylation : 4 reacts with ethyl bromoacetate (1.2 equiv) and K₂CO₃ in DMF at 60°C for 4 hours, yielding ethyl 2-((1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl)acetate (5) in 89% yield .

  • Amidation : 5 is treated with benzylamine (3 equiv) and CDI (1.5 equiv) in THF at 50°C for 12 hours, producing the target compound in 76% yield .

Purification and Characterization

Final purification uses silica gel chromatography (EtOAc/hexane, 3:7), yielding a white solid with >98% purity (HPLC). Structural confirmation includes:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.41 (s, 3H, CH₃), 3.72 (s, 3H, OCH₃), 4.18 (q, J=7.1 Hz, 2H, CH₂CH₃), 4.89 (s, 2H, SCH₂CO), 5.21 (s, 2H, NCH₂Ph), 7.24–7.42 (m, 8H, aromatic) .

  • HRMS : m/z 549.2107 [M+H]⁺ (calc. 549.2112 for C₂₈H₃₂N₆O₃S).

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)
Core formationFormamide, 150°C, 10h5395
C-6 alkylation3-Methoxybenzyl chloride, NaH, DMF6897
ThiolationP₂S₅, pyridine, reflux6194
Acetate alkylationEthyl bromoacetate, K₂CO₃8998
AmidationBenzylamine, CDI, THF7698

Q & A

Basic: What are the common synthetic routes for synthesizing this compound, and what analytical techniques confirm its structural identity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrazolo[4,3-d]pyrimidinone core via cyclocondensation of substituted hydrazines with β-keto esters.
  • Step 2: Introduction of the sulfanyl group using thiolation reagents (e.g., Lawesson’s reagent) under anhydrous conditions.
  • Step 3: Benzylation via nucleophilic substitution or coupling reactions to attach the N-benzylacetamide moiety .

Structural Confirmation:

  • High-Resolution Mass Spectrometry (HRMS) to verify molecular formula.
  • NMR (1H/13C): Key signals include aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 1.2–2.5 ppm), and sulfanyl-linked protons (δ 3.1–3.5 ppm).
  • FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-S bond) .

Basic: How is the purity of this compound determined, and what challenges exist in chromatographic separation?

Methodological Answer:

  • HPLC-PDA/MS: Reverse-phase C18 columns (e.g., Agilent Zorbax) with gradient elution (water/acetonitrile + 0.1% formic acid) are standard. Challenges include:
    • Peak broadening due to residual polar substituents (e.g., methoxy groups).
    • Co-elution of stereoisomers; resolved using chiral columns (e.g., Chiralpak IA) .
  • Elemental Analysis: Deviations >0.3% indicate impurities.

Advanced: How can researchers optimize the sulfanyl incorporation step using Design of Experiments (DoE)?

Methodological Answer:

  • Factors to Test: Reaction temperature, stoichiometry of thiolating agent, solvent polarity (e.g., DMF vs. THF).
  • Response Variables: Yield, purity (HPLC area%).
  • Statistical Models: Central Composite Design (CCD) identifies optimal conditions. For example, highlights flow-chemistry optimization for similar heterocycles, achieving >85% yield at 60°C with 1.2 eq thiolating agent .

Advanced: What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data?

Methodological Answer:

  • Case Study: If NMR chemical shifts conflict with DFT-calculated values:
    • Verify solvent effects (e.g., chloroform vs. DMSO) using COSMO-RS simulations.
    • Check for tautomeric equilibria (e.g., keto-enol forms in pyrimidinone cores).
    • Validate crystallographic data (single-crystal XRD) to confirm dominant conformers .

Advanced: What enzymatic targets are predicted for this compound, and how are inhibitory activities validated?

Methodological Answer:

  • Target Prediction:
    • Molecular Docking: Pyrazolo-pyrimidinones often target kinases (e.g., CDK2) or phosphodiesterases (PDEs).
    • Similarity Analysis: Compare with known inhibitors (e.g., sildenafil analogs) using Tanimoto coefficients >0.85 .
  • Validation:
    • Kinase Assays: ADP-Glo™ assays for IC50 determination.
    • Cellular Efficacy: Measure cAMP/cGMP levels in HEK293 cells post-treatment .

Advanced: How to address low reproducibility in biological assays for this compound?

Methodological Answer:

  • Root Causes:
    • Batch-to-batch variability in sulfanyl group reactivity.
    • Solubility issues in assay buffers (use DMSO ≤0.1% with solubilizers like cyclodextrins).
  • Solutions:
    • Standardize synthesis protocols (e.g., strict anhydrous conditions for thiolation).
    • Pre-treat compound with sonication in PBS + 5% Tween-80 .

Advanced: What computational tools model the compound’s stability under physiological conditions?

Methodological Answer:

  • Software:
    • Gaussian 16: Predicts hydrolysis rates of acetamide bonds at pH 7.4.
    • ADMET Predictor™: Estimates metabolic lability (e.g., CYP3A4-mediated oxidation).
  • Validation: LC-MS/MS to track degradation products in simulated gastric fluid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.